N-Ethyl-2-pyrrolidylmethyl phenylcyclopentylglycolate
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Overview
Description
N-Ethyl-2-pyrrolidylmethyl phenylcyclopentylglycolate is a chemical compound with the molecular formula C20H29NO3 It is known for its complex structure, which includes a pyrrolidine ring, a phenyl group, and a cyclopentylglycolate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-pyrrolidylmethyl phenylcyclopentylglycolate typically involves the esterification of mandelic acid with N-ethyl-2-pyrrolidinemethanol. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-pyrrolidylmethyl phenylcyclopentylglycolate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring or the phenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine or phenyl derivatives.
Scientific Research Applications
N-Ethyl-2-pyrrolidylmethyl phenylcyclopentylglycolate has been explored for various scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Ethyl-2-pyrrolidylmethyl phenylcyclopentylglycolate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-Ethyl-2-pyrrolidylmethyl phenylcyclopentylglycolate can be compared with other similar compounds, such as:
N-Methyl-2-pyrrolidylmethyl phenylcyclopentylglycolate: Similar structure but with a methyl group instead of an ethyl group.
N-Ethyl-2-pyrrolidylmethyl phenylcyclohexylglycolate: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
Properties
CAS No. |
7199-05-5 |
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Molecular Formula |
C20H29NO3 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
(1-ethylpyrrolidin-2-yl)methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C20H29NO3/c1-2-21-14-8-13-18(21)15-24-19(22)20(23,17-11-6-7-12-17)16-9-4-3-5-10-16/h3-5,9-10,17-18,23H,2,6-8,11-15H2,1H3 |
InChI Key |
QQJCHGFBFHJEGB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1COC(=O)C(C2CCCC2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
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